![molecular formula C14H18FNO2 B060609 Lubazodone CAS No. 161178-07-0](/img/structure/B60609.png)
Lubazodone
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Overview
Description
Lubazodone is a novel antidepressant drug that has been developed in recent years. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has shown promising results in the treatment of depression and anxiety disorders.
Scientific Research Applications
Neuroprotective Effects
Lubazodone has been studied for its effects on cortical receptor binding in the context of neuroprotective drug research. In an animal model with photothrombotic ischemic lesions, lubazodone was found to selectively increase gamma-aminobutyric acid(A) (GABA(A)) receptor binding. This effect suggests a potential role for lubazodone in reducing cortical excitability and contributing to neuroprotection (Que, Witte, & Zilles, 2000).
GABA System in Psychiatric Disorders
Research has also focused on the GABA system in the context of anxiety and depression. The modulation of synaptic GABAA receptors in the thalamus by drugs like Eszopiclone, a close relative of lubazodone, indicates potential therapeutic applications. These findings can be extended to understanding the role of lubazodone in treating psychiatric disorders (Jia, Goldstein, & Harrison, 2009).
Anticonvulsant Effects
The research on the central nervous system and the modulation of GABAA receptors also extends to the potential of lubazodone in anticonvulsant applications. Studies demonstrate the role of GABA transporters and their inhibitors, closely related to the action of lubazodone, in controlling neuronal excitability and suggesting their utility in treating epilepsy (White et al., 2005).
properties
CAS RN |
161178-07-0 |
---|---|
Product Name |
Lubazodone |
Molecular Formula |
C14H18FNO2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C14H18FNO2/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10/h4-5,10,16H,1-3,6-9H2/t10-/m0/s1 |
InChI Key |
HTODIQZHVCHVGM-JTQLQIEISA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3 |
SMILES |
C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3 |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3 |
Other CAS RN |
161178-07-0 |
synonyms |
(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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